molecular formula C18H14O5 B2687407 3-(7-hydroxy-2-oxo-4-phenyl-2H-chromen-6-yl)propanoic acid CAS No. 1146917-65-8

3-(7-hydroxy-2-oxo-4-phenyl-2H-chromen-6-yl)propanoic acid

Cat. No.: B2687407
CAS No.: 1146917-65-8
M. Wt: 310.305
InChI Key: ANHFSWPHLAPWBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(7-hydroxy-2-oxo-4-phenyl-2H-chromen-6-yl)propanoic acid is a chemical compound with the molecular formula C18H14O5. It is a derivative of chromen-2-one, also known as coumarin, which is a naturally occurring compound found in many plants. This compound is known for its potential biological activities and has been studied for various applications in scientific research.

Chemical Reactions Analysis

Types of Reactions

3-(7-hydroxy-2-oxo-4-phenyl-2H-chromen-6-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the carbonyl group can produce an alcohol.

Scientific Research Applications

3-(7-hydroxy-2-oxo-4-phenyl-2H-chromen-6-yl)propanoic acid has been studied for various scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

    Coumarin: The parent compound of 3-(7-hydroxy-2-oxo-4-phenyl-2H-chromen-6-yl)propanoic acid, known for its anticoagulant properties.

    Warfarin: A well-known anticoagulant derived from coumarin.

    Dicoumarol: Another anticoagulant similar to warfarin.

Uniqueness

This compound is unique due to its specific structural features, such as the presence of a phenyl group and a propanoic acid moiety. These features contribute to its distinct biological activities and potential therapeutic applications.

Properties

IUPAC Name

3-(7-hydroxy-2-oxo-4-phenylchromen-6-yl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14O5/c19-15-10-16-14(8-12(15)6-7-17(20)21)13(9-18(22)23-16)11-4-2-1-3-5-11/h1-5,8-10,19H,6-7H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANHFSWPHLAPWBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=O)OC3=C2C=C(C(=C3)O)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.